Patent

US05034534

Procedure details

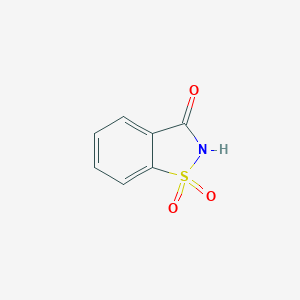

A 90 mL glass pressure tube was charged in a nitrogen dry box with 2 g (10.4 mmol) of 2-chlorobenzenesulfonamide, 2.35 g (20.8 mmol) of triethylamine, 30 mg (0.067 mmol) of Pd(CH3CN)4 (BF4)2, 30 mg (0.073 mmol) of 1,3-bis(diphenyl-phosphino)propane (dppp) and 6 mL of dioxane. The resulting suspension was stirred at room temperature for 30 min, cooled to -80° C., evacuated and charged with 70 psia of CO. After stirring at room temperature for 30 min, the tube was heated with stirring at 120° C. for 48 hours (hrs). Upon cooling to room temperature, the pressure was 38 psia and much solid formed. The pressure was released, 20 mL of dioxane were added to the reaction mixture to redissolve the solid, and the precipitate was isolated by filtration and washed with 5 mL of dioxane, three times, to yield 0.95 g of HNEt3+Cl-. The reaction of Example 2 to this point can be also illustrated by the general formula provided in Example 1. The filtrate was combined with the washings and the solvent was removed in a vacuum to yield 2.84 g of almost pure saccharin salt A with [HN(C2H5)3 ]+ and Cl-. To this material were added 60 mL of water followed by 1.6 g of NaOH. The resulting solution was filtered, concentrated under vacuum, and 4 g of HCl 38% by weight of the solution were added. A copious white precipitate was formed, and isolated by filtration and washed with a small amount of cold water. 1.73 g (91.4% of the calculated amount of saccharin expected based on the measured amounts of the ingredients) of pure saccharin was obtained after vacuum drying. This reaction step from the saccharin salt to saccharin is illustrated by the following general formula: ##STR6##

[Compound]

Name

Pd(CH3CN)4 (BF4)2

Quantity

30 mg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9].C(N(CC)CC)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:48]1CCOC[CH2:49]1>>[S:8]1([C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:49](=[O:48])[NH:11]1)(=[O:10])=[O:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC=C1)S(=O)(=O)N

|

|

Name

|

|

|

Quantity

|

2.35 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

[Compound]

|

Name

|

Pd(CH3CN)4 (BF4)2

|

|

Quantity

|

30 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

30 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting suspension was stirred at room temperature for 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 90 mL glass pressure tube was charged in a nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to -80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged with 70 psia of CO

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at room temperature for 30 min

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the tube was heated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring at 120° C. for 48 hours (hrs)

|

|

Duration

|

48 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to redissolve the solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitate was isolated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 5 mL of dioxane, three times

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 0.95 g of HNEt3+Cl-

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction of Example 2 to this point

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided in Example 1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in a vacuum

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S1(=O)(=O)NC(=O)C2=CC=CC=C12

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |